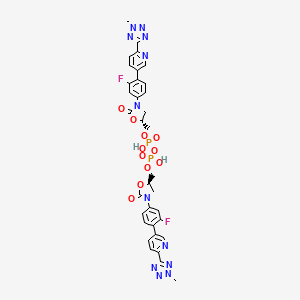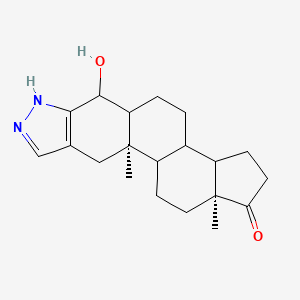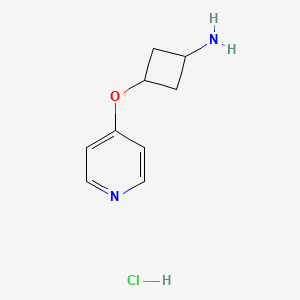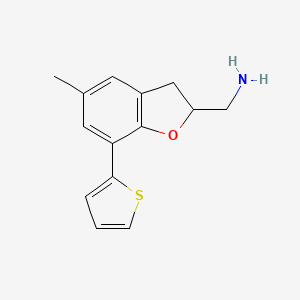
Isovaleric Acid Methyl-d3 Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleric Acid Methyl-d3 Ester, also known as methyl 3-methylbutanoate-d3, is a deuterated ester of isovaleric acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
Isovaleric Acid Methyl-d3 Ester can be synthesized through the esterification of isovaleric acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Isovaleric Acid Methyl-d3 Ester undergoes various chemical reactions typical of esters, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to isovaleric acid and methanol-d3.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols with acid or base catalysts.
Major Products Formed
Hydrolysis: Isovaleric acid and methanol-d3.
Reduction: 3-methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Isovaleric Acid Methyl-d3 Ester is used in a variety of scientific research applications, including:
NMR Spectroscopy: The deuterium labeling makes it an excellent internal standard for NMR studies.
Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Flavor and Fragrance Industry: Due to its fruity odor, it is used in the formulation of flavors and fragrances.
作用機序
The mechanism of action of Isovaleric Acid Methyl-d3 Ester in biological systems involves its metabolism to isovaleric acid and methanol-d3. Isovaleric acid is known to inhibit the synthesis of saturated fatty acids, which can affect various metabolic pathways. The deuterium labeling allows for detailed studies of these metabolic processes using NMR spectroscopy.
類似化合物との比較
Similar Compounds
Methyl Isovalerate: The non-deuterated form of Isovaleric Acid Methyl-d3 Ester.
Ethyl Isovalerate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Isobutyl Isovalerate: Another ester with a different alkyl group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for the detailed study of metabolic pathways and the behavior of deuterated compounds in biological systems.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
119.18 g/mol |
IUPAC名 |
trideuteriomethyl 3-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3 |
InChIキー |
OQAGVSWESNCJJT-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)CC(C)C |
正規SMILES |
CC(C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)


![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)

![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)


![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)



![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)

